1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine
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Overview
Description
1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings connected via a methylene bridge, with an ethyl and a methyl group attached to one of the pyrazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methyl-1H-pyrazol-5-yl)(phenyl)methanone: Another pyrazole derivative with different substituents.
2-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole: A compound with an oxadiazole ring fused to the pyrazole ring.
Uniqueness
1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine is unique due to its dual pyrazole ring structure connected via a methylene bridge. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15N5 |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-3-15-10(4-8(2)13-15)7-14-6-9(11)5-12-14/h4-6H,3,7,11H2,1-2H3 |
InChI Key |
GCFFDIPMVBOTQU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)CN2C=C(C=N2)N |
Origin of Product |
United States |
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